Cas no 2229237-93-6 (methyl 5-(3-amino-1-fluoropropyl)thiophene-3-carboxylate)

Methyl 5-(3-amino-1-fluoropropyl)thiophene-3-carboxylate is a fluorinated thiophene derivative with a functionalized propyl side chain, combining an amine group and a fluorine substituent. This compound is of interest in medicinal chemistry and pharmaceutical research due to its potential as a versatile intermediate for drug discovery. The presence of both amino and fluorine groups enhances its reactivity, enabling selective modifications for the synthesis of bioactive molecules. The thiophene core contributes to stability and aromaticity, while the ester moiety offers further derivatization opportunities. Its structural features make it suitable for applications in designing enzyme inhibitors, receptor ligands, or fluorinated analogs of therapeutic compounds.
methyl 5-(3-amino-1-fluoropropyl)thiophene-3-carboxylate structure
2229237-93-6 structure
Product Name:methyl 5-(3-amino-1-fluoropropyl)thiophene-3-carboxylate
CAS No:2229237-93-6
MF:C9H12FNO2S
MW:217.260484695435
CID:6000327
PubChem ID:165691732
Update Time:2025-06-27

methyl 5-(3-amino-1-fluoropropyl)thiophene-3-carboxylate Chemical and Physical Properties

Names and Identifiers

    • methyl 5-(3-amino-1-fluoropropyl)thiophene-3-carboxylate
    • 2229237-93-6
    • EN300-1744058
    • Inchi: 1S/C9H12FNO2S/c1-13-9(12)6-4-8(14-5-6)7(10)2-3-11/h4-5,7H,2-3,11H2,1H3
    • InChI Key: NDZZYOJIGIHHQY-UHFFFAOYSA-N
    • SMILES: S1C=C(C(=O)OC)C=C1C(CCN)F

Computed Properties

  • Exact Mass: 217.05727796g/mol
  • Monoisotopic Mass: 217.05727796g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 5
  • Complexity: 203
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.1
  • Topological Polar Surface Area: 80.6Ų

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Additional information on methyl 5-(3-amino-1-fluoropropyl)thiophene-3-carboxylate

Introduction to Methyl 5-(3-amino-1-fluoropropyl)thiophene-3-carboxylate (CAS No. 2229237-93-6)

Methyl 5-(3-amino-1-fluoropropyl)thiophene-3-carboxylate, a compound with the chemical formula C11H14FN2O2, is a significant molecule in the field of pharmaceutical chemistry. This compound, identified by its CAS number CAS NO. 2229237-93-6, has garnered attention due to its unique structural features and potential applications in drug development. The presence of both thiophene and fluoropropyl groups makes it a versatile scaffold for designing novel bioactive molecules.

The thiophene ring, a five-membered heterocyclic structure containing sulfur, is a common motif in medicinal chemistry due to its ability to interact with biological targets in a specific manner. Thiophene derivatives have been extensively studied for their antimicrobial, antifungal, and anti-inflammatory properties. In particular, the substitution pattern on the thiophene ring can significantly influence the pharmacological activity of the compound. The carboxylate group at the 3-position and the amino group at the 3-amino-1-fluoropropyl side chain add further complexity and functionality to the molecule.

The fluoropropyl group introduces a fluorine atom into the molecular structure, which can enhance metabolic stability and binding affinity to biological targets. Fluorine atoms are frequently incorporated into pharmaceuticals to improve their pharmacokinetic properties. For instance, fluorinated compounds often exhibit increased lipophilicity and resistance to enzymatic degradation. The combination of these features makes Methyl 5-(3-amino-1-fluoropropyl)thiophene-3-carboxylate a promising candidate for further exploration in drug discovery.

Recent research in the field of medicinal chemistry has highlighted the importance of heterocyclic compounds in developing new therapeutic agents. Studies have shown that thiophene derivatives can modulate various biological pathways, making them valuable in treating a wide range of diseases. For example, researchers have demonstrated that certain thiophene-based compounds exhibit potent activity against cancer cells by inhibiting key signaling pathways involved in cell proliferation and survival.

In addition to its potential anticancer applications, Methyl 5-(3-amino-1-fluoropropyl)thiophene-3-carboxylate may also have utility in other therapeutic areas. The presence of both amino and carboxylate groups provides opportunities for further functionalization, allowing chemists to tailor the compound's properties for specific biological targets. For instance, these groups can be used to link the molecule to other pharmacophores or to modify its solubility and bioavailability.

The synthesis of Methyl 5-(3-amino-1-fluoropropyl)thiophene-3-carboxylate involves multiple steps, each requiring careful optimization to ensure high yield and purity. The introduction of the fluoropropyl group is particularly challenging due to the need for selective fluorination techniques. However, advances in synthetic methodologies have made it possible to incorporate fluorine atoms into complex molecules with high precision.

One of the most promising applications of this compound is in the development of kinase inhibitors. Kinases are enzymes that play a crucial role in many cellular processes, including signal transduction and cell division. Dysregulation of kinase activity is associated with various diseases, particularly cancer. By designing molecules that specifically inhibit certain kinases, researchers can develop targeted therapies that minimize side effects while maximizing therapeutic efficacy.

The structural features of Methyl 5-(3-amino-1-fluoropropyl)thiophene-3-carboxylate make it an attractive scaffold for developing kinase inhibitors. The thiophene ring can interact with the ATP-binding pocket of kinases, while the fluoropropyl group can enhance binding affinity through hydrophobic interactions. Additionally, the amino and carboxylate groups provide opportunities for further modifications to optimize potency and selectivity.

Another area where this compound shows promise is in the treatment of inflammatory diseases. Inflammatory responses are mediated by complex signaling pathways involving various enzymes and receptors. By targeting key components of these pathways, researchers can develop anti-inflammatory drugs that reduce inflammation without causing significant side effects.

Methyl 5-(3-amino-1-fluoropropyl)thiophene-3-carboxylate may also have applications in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. These diseases are characterized by the accumulation of misfolded proteins that form toxic aggregates in neurons. By developing molecules that can prevent or reverse this process, researchers hope to find new treatments for these debilitating conditions.

The future prospects for Methyl 5-(3-amino-1-fluoropropyl)thiophene-3-carboxylate are bright, thanks to its unique structural features and potential applications in drug development. As research continues to uncover new therapeutic targets and synthetic methodologies, this compound is likely to play an important role in developing next-generation pharmaceuticals.

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